molecular formula C11H11NO3 B2983456 2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid CAS No. 1427445-09-7

2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid

Cat. No.: B2983456
CAS No.: 1427445-09-7
M. Wt: 205.213
InChI Key: PNJQJBKUCJEQGO-UHFFFAOYSA-N
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Description

2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid is a heterocyclic compound that belongs to the benzazepine family Benzazepines are known for their diverse biological activities and potential therapeutic applications

Scientific Research Applications

2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid has a wide range of applications in scientific research:

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . This suggests that there is ongoing interest in this field and potential for future research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of N-acyl-N-ethylaniline derivatives. The reaction is often carried out under Friedel-Crafts alkylation conditions using catalysts such as aluminum chloride (AlCl3) or boron trifluoride (BF3) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid stands out due to its unique combination of structural features and biological activities.

Properties

IUPAC Name

2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-3-1-2-7-4-5-8(11(14)15)6-9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJQJBKUCJEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427445-09-7
Record name 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid
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